Product packaging for 7-Chloro-4-ethoxybenzo[d]thiazol-2-amine(Cat. No.:)

7-Chloro-4-ethoxybenzo[d]thiazol-2-amine

Cat. No.: B11799941
M. Wt: 228.70 g/mol
InChI Key: QIDNVTVPMYCRBC-UHFFFAOYSA-N
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Description

7-Chloro-4-ethoxybenzo[d]thiazol-2-amine (CAS 1368385-59-4) is a chemical compound with the molecular formula C9H9ClN2OS and a molecular weight of 228.70 . As a member of the 2-aminobenzothiazole family, this scaffold is of significant interest in medicinal chemistry and pharmaceutical research for constructing novel molecular entities . The structure features a chlorine atom at the 7-position and an ethoxy group at the 4-position of the benzothiazole ring, which can be pivotal for modulating the compound's electronic properties, lipophilicity, and binding affinity in biological systems. Researchers utilize this compound primarily as a key synthetic intermediate or a building block for the development of more complex molecules, potentially for use in drug discovery programs and the synthesis of functional materials . The product is offered with guaranteed purity and stability, supported by analytical data. Important Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2OS B11799941 7-Chloro-4-ethoxybenzo[d]thiazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClN2OS

Molecular Weight

228.70 g/mol

IUPAC Name

7-chloro-4-ethoxy-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H9ClN2OS/c1-2-13-6-4-3-5(10)8-7(6)12-9(11)14-8/h3-4H,2H2,1H3,(H2,11,12)

InChI Key

QIDNVTVPMYCRBC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)Cl)SC(=N2)N

Origin of Product

United States

Synthetic Methodologies for 7 Chloro 4 Ethoxybenzo D Thiazol 2 Amine

Established Synthetic Routes to Substituted Benzothiazol-2-amines

The synthesis of 2-aminobenzothiazoles is a well-documented area of heterocyclic chemistry, with several classical and modern methods available. These routes typically involve the construction of the thiazole (B1198619) ring onto a pre-functionalized benzene (B151609) precursor.

The creation of the benzothiazole (B30560) core is the pivotal step in the synthesis. The most common and historically significant methods start from substituted anilines or aminothiophenols.

Hugerschoff Reaction : This classical method involves the reaction of a substituted arylthiourea with an oxidizing agent, typically bromine, in a solvent like chloroform (B151607) or acetic acid. researchgate.net The mechanism is believed to proceed through an intramolecular electrophilic aromatic substitution, where the sulfur atom of the thiourea (B124793) attacks the aromatic ring ortho to the amino group, followed by cyclization and aromatization to form the 2-aminobenzothiazole (B30445) ring. dntb.gov.ua

Jacobson Synthesis : A related method, the Jacobson synthesis, utilizes the oxidative cyclization of an arylthioamide in a basic medium, often with potassium ferricyanide (B76249) as the oxidant. acs.orgresearchgate.net This pathway is highly effective for generating the benzothiazole ring from appropriately substituted precursors. acs.org For instance, the Jacobsen cyclization of 3-fluoro-thiobenzanilides has been used to create mixtures of 5- and 7-fluoro-benzothiazoles. nih.gov

Condensation of 2-Aminothiophenols : A versatile and widely used approach involves the condensation of a 2-aminothiophenol (B119425) with a variety of reagents containing a one-carbon electrophile. rsc.orgmdpi.com Reagents such as cyanogen (B1215507) bromide, thiourea, or isothiocyanates can react with the aminothiophenol to directly form the 2-aminobenzothiazole structure. This method benefits from the pre-formation of the key ortho-amino-thiol arrangement on the benzene ring.

A metal-free synthesis has also been developed using catalytic iodine and molecular oxygen to achieve the aerobic oxidative cyclization of cyclohexanones and thioureas, yielding 2-aminobenzothiazoles under mild conditions. youtube.comkzoo.edu

Achieving the specific 7-chloro-4-ethoxy substitution pattern requires a carefully planned synthesis of the aniline (B41778) precursor. The directing effects of the substituents on the aromatic ring are critical. The ethoxy group is an ortho-, para-director, while the amino group is a strong ortho-, para-director. To synthesize the required precursor, 3-chloro-6-ethoxyaniline, a multi-step approach starting from a more readily available compound is necessary.

A plausible route could begin with 4-ethoxyaniline (p-phenetidine). nih.gov

Protection of the Amine: The highly activating amino group is first protected, for example, as an acetamide, to moderate its reactivity and prevent unwanted side reactions during chlorination.

Electrophilic Chlorination: The N-acetyl-4-ethoxyaniline is then subjected to electrophilic chlorination. The acetamido and ethoxy groups are both ortho-, para-directing. The position ortho to the acetamido group (and meta to the ethoxy group) would be activated, leading to the desired 2-chloro-4-ethoxyacetanilide.

Deprotection: The acetyl group is subsequently removed via hydrolysis to yield 3-chloro-6-ethoxyaniline.

Once the correctly substituted aniline, 3-chloro-6-ethoxyaniline, is obtained, it can be converted into the corresponding N-(3-chloro-6-ethoxyphenyl)thiourea. This thiourea derivative then serves as the direct precursor for the Hugerschoff cyclization to yield 7-chloro-4-ethoxybenzo[d]thiazol-2-amine.

The introduction of the amino group at the 2-position of the benzothiazole ring is most commonly achieved concurrently with the ring-forming cyclization reaction.

From Arylthioureas : As described in the Hugerschoff and related reactions, starting with an N-arylthiourea inherently installs the amino group at the 2-position upon cyclization. This is the most direct and widely employed strategy for synthesizing 2-aminobenzothiazoles. organic-chemistry.orgchemrxiv.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of benzothiazole synthesis are highly dependent on the reaction parameters. Optimization of solvents, temperature, and catalysts is crucial for developing practical and scalable synthetic protocols.

The choice of solvent significantly influences reaction rates, selectivity, and catalyst performance in benzothiazole synthesis.

Polar vs. Nonpolar Solvents : In palladium-catalyzed cross-coupling reactions, such as the amination of a 2-halobenzothiazole, solvent polarity plays a key role. Polar solvents can stabilize polar intermediates and transition states, which can be beneficial for reactions proceeding through such pathways. researchgate.netresearchgate.net For example, in some Pd-catalyzed aminations, a mixture of dioxane and tert-butyl alcohol was found to enhance selectivity. acs.org For copper-catalyzed C-S coupling reactions, polar solvents like NMP, DMF, or DMSO often provide good results. uu.nlacs.org

Green Solvents : In line with the principles of green chemistry, efforts have been made to replace traditional volatile organic solvents. Ionic liquids have been used as environmentally benign media for the synthesis of 2-aminobenzothiazole derivatives from substituted phenyl thioureas, often enhancing reaction rates and simplifying product recovery. researchgate.net Water has also been employed as a solvent for some copper-catalyzed tandem reactions, making the process more practical and environmentally friendly. mdpi.com

Reaction TypeSolvent(s)Effect/ObservationReference
Hugerschoff ReactionChloroform, Acetic AcidTraditional solvents for bromine-mediated cyclization. researchgate.net
Copper-Catalyzed C-S CouplingDMSO, DMF, NMPEffective polar solvents for the reaction. DMSO was identified as optimal in specific cases. organic-chemistry.orguu.nlacs.org
Palladium-Catalyzed AminationDioxane/tert-Butyl AlcoholThis mixture can enhance selectivity and minimize side reactions. acs.org
Thiourea CyclizationIonic Liquids ([BMIM]+[HSO4]−)Acts as a "green" alternative, enhancing reaction rate and simplifying product recovery. researchgate.net

Temperature control and catalyst selection are fundamental to optimizing the synthesis of benzothiazoles, affecting both reaction kinetics and the stability of intermediates.

Temperature : Reaction temperatures for benzothiazole synthesis vary widely depending on the specific methodology. Copper-catalyzed C-S couplings are often performed at elevated temperatures, typically in the range of 80-120 °C, to achieve good yields. uu.nlacs.org However, some modern palladium-catalyzed systems, enabled by highly active ligands, can facilitate aniline cross-couplings even at room temperature. chemrxiv.org The optimization of temperature is a balance between achieving a sufficient reaction rate and preventing the degradation of reactants or products.

Catalysts : A diverse array of catalysts can be employed to facilitate benzothiazole formation.

Metal Catalysts : Copper and palladium are the most common transition metals used. Copper(I) salts like CuI are effective, ligand-free catalysts for C-S coupling reactions. organic-chemistry.orguu.nl Palladium catalysts, particularly those with specialized phosphine (B1218219) ligands like BINAP or carbene ligands, are highly efficient for C-N bond formation in amination reactions. acs.orgresearchgate.net

Acid/Base Catalysis : Brønsted or Lewis acids are often used in condensation reactions. For example, the condensation of 2-aminothiophenol with aldehydes can be catalyzed by a mixture of H₂O₂/HCl. youtube.com Bases such as K₂CO₃ or NaO-t-Bu are essential components in many metal-catalyzed cross-coupling reactions to facilitate the catalytic cycle. acs.orgorganic-chemistry.org

Green Catalysts : Heterogeneous catalysts, such as nano-BF₃/SiO₂, have been developed to provide high yields and allow for easy catalyst recovery and reuse, aligning with green chemistry principles. researchgate.net

Reaction TypeCatalyst SystemTypical TemperatureKey FeaturesReference
C-S Cross-CouplingCuI (ligand-free) / K₂CO₃100 °CSimple, inexpensive, and efficient for S-arylation. organic-chemistry.orguu.nl
C-N Cross-Coupling (Amination)Pd₂(dba)₃ / BINAP / NaO-t-Bu~100 °CHighly efficient system for amination of aryl halides. acs.org
Aniline Cross-CouplingCuCl / 6-hydroxy picolinhydrazide ligandRoom Temperature - 60 °CEnables room-temperature reactivity with aryl bromides. chemrxiv.org
Condensation/CyclizationH₂O₂ / HClRoom TemperatureMetal-free, mild conditions for condensation of 2-aminothiophenols. youtube.com
One-pot Synthesis from Anilinesnano-BF₃/SiO₂Mild ConditionsReusable, heterogeneous catalyst providing high yields. researchgate.net

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving energy efficiency compared to conventional heating methods. In the synthesis of 2-aminobenzothiazole scaffolds, microwave irradiation is frequently employed to promote the critical intramolecular cyclization step. This approach is particularly effective for the reaction of substituted anilines with a thiocyanate (B1210189) source, which proceeds through an arylthiourea intermediate.

The synthesis of 2-aminobenzothiazoles often starts from a corresponding substituted aniline, which is converted to an arylthiourea intermediate before cyclization. Microwave irradiation can significantly reduce the time required for this cyclization, often from hours to minutes. For example, multistage methods for preparing various benzothiazole derivatives have been streamlined using microwave heating. nih.gov In one such approach, the diazonium salt of a 2-aminobenzothiazole was reacted with salicylic (B10762653) aldehyde and then cyclized with primary aromatic amines under microwave irradiation to form benzothiazole-imidazolidines. nih.gov

Another common microwave-assisted strategy involves the reaction of arylthioureas with an oxidizing agent. While conventional methods require prolonged heating, microwave-assisted oxidative cyclization can be completed in a fraction of the time. Studies on various substituted 2-aminobenzothiazoles demonstrate the versatility of this method, accommodating a range of functional groups on the aniline precursor. The general conditions often involve a polar solvent that absorbs microwave energy efficiently, such as ethanol (B145695) or DMF, and may be performed in the presence of a catalyst. nih.govnih.govnih.gov

The following table summarizes typical conditions and outcomes for microwave-assisted synthesis of analogous 2-aminobenzothiazole derivatives, which could be adapted for the synthesis of this compound from 3-chloro-6-ethoxyaniline.

Table 1: Examples of Microwave-Assisted Synthesis of 2-Aminobenzothiazole Analogs

Starting Material Reagents/Conditions Product Reaction Time Yield Reference
Substituted Anilines KSCN, Br2, AcOH 6-Substituted 2-aminobenzothiazoles Not specified Good nih.gov
2-Aminobenzothiazole Diazotization, Salicylic aldehyde, Aromatic amines, Glycine, THF Benzothiazole-imidazolidines Not specified Not specified nih.gov
1,3-Diketones Br2, Thiourea, α-Halo ketones 2-Aminodihydrobenzothiazol-7-ones Not specified Not specified nih.gov
Aromatic Aldehydes 2-Aminobenzothiazoles, Dimedone, Water, Bio-nanocomposite catalyst Pyrimido[1,2-b]benzazole derivatives Not specified High nih.gov

Novel Synthetic Strategies and Mechanistic Studies

Recent advancements in synthetic chemistry have focused on developing novel, efficient, and mechanistically understood pathways to complex heterocyclic structures like this compound. These strategies often involve exploring unique rearrangement pathways and gaining a deeper understanding of reaction mechanisms to optimize conditions and improve regioselectivity.

Exploration of Smiles Rearrangement Pathways in Analogous Systems

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. In its classic form, it involves the migration of an aryl group from one heteroatom to another within the same molecule, driven by the formation of a more stable anion. The reaction requires an activated aromatic ring, typically with electron-withdrawing groups positioned ortho or para to the site of substitution.

While no direct application of the Smiles rearrangement has been reported for the synthesis of this compound, its principles can be applied to analogous systems. The core of the rearrangement is the intramolecular attack of a nucleophile (Y-) onto an aromatic ring, displacing a linking group (X) in a process mediated by a spirocyclic intermediate known as a Meisenheimer complex.

A hypothetical Smiles rearrangement pathway towards a benzothiazole-like structure could involve a precursor where a sulfur-containing nucleophile is tethered to a suitably activated aromatic ring. For the rearrangement to be feasible, the aromatic ring must be electron-deficient to facilitate the initial nucleophilic attack. The general mechanism proceeds as follows:

Deprotonation: A base removes a proton from the nucleophilic group (YH), generating a more potent nucleophile (Y-).

Intramolecular Attack: The nucleophile attacks the ipso-carbon of the aromatic ring, forming a five-membered spirocyclic Meisenheimer intermediate.

Ring Opening: The intermediate collapses by cleavage of the carbon-heteroatom (C-X) bond, resulting in the migration of the aryl group.

Variations like the Truce-Smiles rearrangement, which involves a strongly basic organolithium reagent, can proceed even without strong electron-withdrawing activation on the aromatic ring. Radical versions of the Smiles rearrangement have also been developed, expanding the scope of this transformation.

Investigation of Intramolecular Cyclization Mechanisms

The most fundamental and widely studied method for constructing the 2-aminobenzothiazole core is the intramolecular cyclization of an N-arylthiourea. This precursor, which would be 1-(3-chloro-6-ethoxyphenyl)thiourea for the target molecule, can be synthesized from the corresponding aniline (3-chloro-6-ethoxyaniline) and a thiocyanate salt or isothiocyanate.

The key step is the formation of the C-S bond between the thiocarbonyl group and the ortho-position of the aniline ring. This is typically an electrophilic substitution reaction on the electron-rich aromatic ring. The mechanism is often oxidative, requiring an oxidizing agent to facilitate the cyclization.

Oxidative Cyclization with Bromine: A classic and robust method involves the use of bromine in a solvent like acetic acid or chloroform. nih.gov The proposed mechanism is as follows:

Electrophilic Attack: The arylthiourea attacks bromine, leading to the formation of an S-bromo intermediate.

Intramolecular Electrophilic Substitution: The electron-rich benzene ring, activated by the amino and ethoxy groups, attacks the electrophilic sulfur atom. The ethoxy group at the para-position to the cyclization site and the amino group strongly direct the cyclization to the desired ortho-position.

Aromatization: Loss of a proton and hydrogen bromide rearomatizes the system, yielding the final 2-aminobenzothiazole product.

Metal-Catalyzed and Metal-Free Cyclizations: Modern approaches have explored various catalysts to make this transformation more efficient and environmentally benign.

Copper and Palladium Catalysis: These methods are used for the intramolecular C-S cross-coupling of N-(2-halophenyl)thioureas. While the precursor for the target molecule is not a halo-phenylthiourea in the traditional sense, these catalytic systems highlight the ongoing development in C-S bond formation.

Oxidative Radical Cyclization: Reagents like manganese(III) triacetate can be used to generate thiyl radicals from thioformanilides, which then undergo intramolecular cyclization. nih.gov

Iodine-Catalyzed Aerobic Oxidation: A green chemistry approach utilizes a catalytic amount of iodine with molecular oxygen as the terminal oxidant. The mechanism is thought to involve enolization, α-iodination, nucleophilic substitution, and subsequent cyclization and dehydrogenation steps. chemrxiv.org

The following table outlines various conditions reported for the intramolecular cyclization of arylthioureas to form analogous 2-aminobenzothiazoles.

Table 2: Conditions for Intramolecular Cyclization to Form 2-Aminobenzothiazoles

Precursor Type Reagents/Catalyst Conditions Product Type Reference
Arylthiourea Bromine, Chloroform Not specified 2-Aminobenzothiazole scholarsresearchlibrary.com
3,4-Substituted anilines KSCN, Br2 Ice-cold AcOH 5,6-Substituted 2-aminobenzothiazoles nih.gov
N-(2-halophenyl)thioureas Base (e.g., K2CO3), Dioxane Metal-free, thermal 2-Substituted benzothiazoles mdpi.com
Cyclohexanones and Thioureas Catalytic Iodine, O2 Mild, aerobic 2-Aminobenzothiazoles chemrxiv.org

Chemical Transformations and Reactivity of 7 Chloro 4 Ethoxybenzo D Thiazol 2 Amine

Functional Group Interconversions at the Amine Moiety

The 2-amino group is a primary site for chemical modification, readily undergoing reactions typical of primary aromatic amines.

The primary amine at the C-2 position of the benzothiazole (B30560) ring is readily acylated by reacting with acyl halides or anhydrides to form the corresponding N-acyl derivatives. rsc.org This reaction is a common strategy for producing a wide array of amide-containing compounds. For instance, the acylation of 2-aminobenzothiazoles with chloroacetyl chloride is a well-established method for creating reactive intermediates that can be further modified. nih.gov The reaction typically proceeds in an inert solvent, often in the presence of a base to neutralize the hydrogen halide byproduct.

Table 1: Representative Acylation Reactions

Acylating Agent Product Structure
Acetyl chloride N-(7-Chloro-4-ethoxybenzo[d]thiazol-2-yl)acetamide
Benzoyl chloride N-(7-Chloro-4-ethoxybenzo[d]thiazol-2-yl)benzamide

Condensation of the 2-amino group with various aldehydes and ketones results in the formation of Schiff bases, or imines (-N=CH-). niscpr.res.in This reaction is typically catalyzed by acid and involves the removal of water. niscpr.res.innih.gov The formation of these azomethine linkages is a robust method for introducing diverse substituents onto the benzothiazole core. alayen.edu.iqresearchgate.net The resulting Schiff bases are often crystalline solids and serve as versatile intermediates for further synthetic transformations or as final products for biological evaluation. researchgate.net

Table 2: Examples of Schiff Base Formation with Aromatic Aldehydes

Aldehyde Product Name
Benzaldehyde N-Benzylidene-7-chloro-4-ethoxybenzo[d]thiazol-2-amine
4-Nitrobenzaldehyde 7-Chloro-4-ethoxy-N-(4-nitrobenzylidene)benzo[d]thiazol-2-amine

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene portion of the benzothiazole nucleus can undergo substitution reactions, with the outcome dictated by the combined electronic effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The benzothiazole ring system is generally considered electron-deficient and thus deactivated towards electrophilic attack. However, the presence of the strongly activating 4-ethoxy group (an ortho-, para-director) and the 2-amino group (whose activating effect is relayed through the heterocyclic system) counteracts this deactivation. These groups preferentially direct incoming electrophiles to the C-5 position, which is ortho to the ethoxy group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield primarily the 5-substituted derivative.

Nucleophilic Aromatic Substitution (NAS): As discussed in section 3.1.3, the primary site for nucleophilic aromatic substitution is the carbon bearing the chlorine atom (C-7). Substitution at other positions on the benzene ring (C-5 or C-6) would not occur under typical SNAr conditions as they lack a suitable leaving group. Such transformations would require alternative mechanisms, such as those involving metalation followed by quenching with an electrophile.

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Heck) at Halogenated Positions

The carbon-chlorine bond at the C-7 position serves as a handle for modern cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. While aryl chlorides are less reactive than the corresponding bromides or iodides, advancements in catalyst design have made their use in reactions like the Suzuki-Miyaura coupling increasingly common.

The Suzuki-Miyaura reaction, for example, would involve the palladium-catalyzed coupling of 7-Chloro-4-ethoxybenzo[d]thiazol-2-amine with an organoboron compound (e.g., an arylboronic acid). nih.gov This reaction would replace the chlorine atom with a new aryl or vinyl group, providing a powerful tool for elaborating the molecular structure. Specialized ligands and catalyst systems are often required to achieve efficient coupling with the relatively inert C-Cl bond.

Table 3: Potential Suzuki Coupling Partners and Products

Boronic Acid Expected Product
Phenylboronic acid 4-Ethoxy-7-phenylbenzo[d]thiazol-2-amine
4-Methoxyphenylboronic acid 4-Ethoxy-7-(4-methoxyphenyl)benzo[d]thiazol-2-amine

Derivatization Strategies for Enhanced Research Utility

The chemical reactivity inherent in this compound allows for extensive derivatization to generate libraries of new compounds for research, particularly in medicinal chemistry and materials science. alayen.edu.iqdergipark.org.tr Key strategies include:

Amine Modification: Acylation and Schiff base formation at the 2-amino position allow for the introduction of a vast range of functional groups, altering properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. researchgate.net

Aromatic Core Expansion: Metal-mediated cross-coupling at the C-7 chloro position is a powerful strategy for building molecular complexity. By introducing different aryl, heteroaryl, or alkyl groups, researchers can systematically probe structure-activity relationships.

Substitution of the Chlorine Atom: Direct nucleophilic substitution of the C-7 chlorine with various nucleophiles (e.g., amines, thiols, alcohols) provides another avenue for creating diverse analogues with different electronic and steric properties.

These derivatization approaches transform the starting molecule into a versatile platform for developing novel chemical entities with tailored properties.

Synthesis of Alkyl and Aryl Amine Conjugates

There is no available research detailing the synthesis of alkyl and aryl amine conjugates specifically from this compound. While the chemical literature describes numerous methods for the N-alkylation and N-arylation of analogous 2-aminobenzothiazole (B30445) structures, these findings cannot be directly attributed to the specified compound without experimental validation. General methods for the formation of such conjugates often involve reactions such as nucleophilic substitution with alkyl halides or palladium-catalyzed cross-coupling reactions with aryl halides. However, the specific reactivity of the 7-chloro-4-ethoxy substituted scaffold, including the influence of the ethoxy and chloro groups on the nucleophilicity of the 2-amino group, remains undocumented.

Spectroscopic Elucidation of the Molecular Structure of 7 Chloro 4 Ethoxybenzo D Thiazol 2 Amine

X-Ray Crystallography for Solid-State Structural Confirmation

While no specific X-ray crystallographic data for 7-Chloro-4-ethoxybenzo[d]thiazol-2-amine has been reported, analysis of the crystal structures of closely related 2-aminobenzothiazole (B30445) derivatives provides valuable insights into the expected solid-state conformation and intermolecular interactions. nih.govnih.govresearchgate.net

The crystal structure of a related compound, 2-amino-7-chlorobenzothiazole, has been reported, confirming the planarity of the benzothiazole (B30560) ring system. nih.gov In the crystal lattice of 2-aminobenzothiazolinium nitrate, the molecules are stabilized by a network of hydrogen bonds. researchgate.net It is anticipated that this compound would also exhibit a planar benzothiazole core. The presence of the amino group and the nitrogen atom in the thiazole (B1198619) ring would allow for the formation of intermolecular hydrogen bonds, which would play a significant role in the crystal packing. The ethoxy and chloro substituents would also influence the packing arrangement through van der Waals interactions.

Table of Compounds Mentioned

Compound Name
This compound
2-amino-7-chlorobenzothiazole
N-(1,3-benzothiazol-2-yl)-2-(3-methylamino)acetamide
N-(1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide

Theoretical and Computational Investigations of 7 Chloro 4 Ethoxybenzo D Thiazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure

No published studies were found that have performed DFT calculations on 7-Chloro-4-ethoxybenzo[d]thiazol-2-amine. Therefore, no data on its electronic structure, optimized geometry, frontier molecular orbitals, electrostatic potential, or reactivity descriptors can be provided.

Geometry Optimization and Conformational Analysis

Specific data from geometry optimization or conformational analysis of this compound is not available in the scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the corresponding energy gap for this compound, have not been reported in published computational studies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Electrostatic Potential (MEP) Mapping

MEP maps are used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. However, no MEP mapping studies for this compound have been published.

Global and Local Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness/Softness)

Quantitative values for global and local reactivity descriptors, which are typically derived from FMO energies, are not available as the prerequisite DFT calculations have not been reported for this compound.

Molecular Dynamics Simulations

No research articles documenting molecular dynamics simulations specifically involving this compound were identified. Such simulations are often used to study the stability of a compound within a biological binding site.

Quantitative Structure-Activity Relationship (QSAR) Studies

While QSAR studies exist for other classes of benzothiazoles and similar heterocyclic compounds, no specific QSAR models incorporating this compound and focusing on its physicochemical parameters were found in the reviewed literature.

No Publicly Available Research Found for "this compound" in Requested Computational Contexts

Despite a thorough search of scientific databases and academic journals, no specific theoretical or computational investigations concerning the reaction pathway energetics, transition state analysis, or adsorption mechanisms of the chemical compound this compound were found.

The inquiry requested a detailed article focusing on the computational and theoretical aspects of this specific molecule. However, the available scientific literature does not appear to contain studies that align with the required sections and subsections of the proposed article.

Without any available data from computational modeling studies on this particular compound, it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. The creation of such an article would necessitate speculation and fabrication of data, which falls outside the scope of providing factual and reliable information.

Therefore, the sections on "Mechanistic Insights from Computational Modeling," including "Reaction Pathway Energetics and Transition State Analysis" and "Adsorption Mechanisms in Material Science Contexts," cannot be completed for this compound based on the current body of scientific literature. Further research and publication in this specific area would be required to provide the detailed analysis requested.

Applications of 7 Chloro 4 Ethoxybenzo D Thiazol 2 Amine As a Research Building Block and Scaffold

Precursor in Heterocyclic Compound Synthesis

The 2-aminobenzothiazole (B30445) moiety is a highly reactive scaffold for the construction of pharmacologically and materially significant heterocyclic systems. nih.govrsc.org The presence of amino and endocyclic nitrogen groups allows for reactions with electrophilic reagents to form a variety of fused heterocyclic compounds. nih.gov

Formation of Polycyclic Systems

While direct studies on 7-Chloro-4-ethoxybenzo[d]thiazol-2-amine for the synthesis of polycyclic systems are not extensively documented, the reactivity of the 2-aminobenzothiazole core is well-established in forming fused heterocycles. rsc.org The amino and endocyclic nitrogen atoms are strategically positioned to react with bis-electrophilic reagents, leading to the formation of diverse fused heterocyclic scaffolds. rsc.org For instance, multicomponent reactions involving 2-aminobenzothiazole derivatives, aldehydes, and other reagents can yield complex polycyclic structures such as imidazo[2,1-b] rsc.orgwisdomlib.orgbenzothiazoles. nih.gov The specific chloro and ethoxy substituents on the benzene (B151609) ring of this compound are expected to influence the reactivity and properties of the resulting polycyclic systems.

Construction of Spiro Compounds

The synthesis of novel spiro compounds incorporating a benzothiazole (B30560) moiety is an area of active research due to their potential biological activities. wisdomlib.org A study on the synthesis of spiro compounds from the closely related 2-amino-6-chlorobenzothiazole (B160215) demonstrates the utility of this class of compounds. The process involves the condensation of the 2-aminobenzothiazole derivative with various substituted aldehydes to form Schiff bases, which then react with N-ethylmaleimide to yield new spiro-heterocyclic analogs. wisdomlib.org This synthetic strategy suggests that this compound can also serve as a key precursor for the creation of novel spiro compounds. Another approach involves the reaction of 2-amino-4-chlorothiophenol with 1H-indole-2,3-diones to produce spiro[1,3-benzothiazole-2,3'-indole]-2'(1'H)-one derivatives. nih.gov

Ligand Design in Coordination Chemistry Research

The benzothiazole scaffold, particularly with a 2-amino substitution, presents an interesting candidate for ligand design in coordination chemistry. The nitrogen atoms in the thiazole (B1198619) ring and the exocyclic amino group can act as donor sites for coordination with metal ions.

Synthesis of Metal Complexes with Benzothiazole Ligands

Research has demonstrated that 2-aminobenzothiazole and its derivatives can form stable complexes with various transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). rsc.orgmdpi.com These complexes often exhibit pseudotetrahedral or six-coordinate geometries depending on the metal and other ligands present. rsc.org For instance, complexes of the type M(abt)₂X₂ (where abt = 2-aminobenzothiazole and X = halide or other anion) have been synthesized and characterized. rsc.org While specific studies on this compound are limited, it is expected to form similar metal complexes, with the chloro and ethoxy groups potentially influencing the electronic properties and stability of the resulting coordination compounds. The synthesis of azo dye ligands derived from 2-aminobenzothiazole and their subsequent complexation with transition metals like cadmium(II), zinc(II), cobalt(II), nickel(II), and copper(II) has also been reported, resulting in complexes with proposed tetrahedral and octahedral geometries. uomustansiriyah.edu.iq

Investigation of Metal-Ligand Interactions

Spectroscopic studies, including electronic and far-infrared spectroscopy, are crucial in elucidating the nature of metal-ligand interactions in these complexes. rsc.org In most 2-aminobenzothiazole complexes, coordination occurs through the ring nitrogen atom. rsc.org However, in some cases, bonding through the amino-group nitrogen has been observed. rsc.org The electronic spectra of these complexes provide insights into the coordination environment of the metal ion. For example, the magnetic moments of cobalt(II) and nickel(II) complexes can help determine their geometry. researchgate.net The specific substituents on the benzothiazole ring, such as the chloro and ethoxy groups in this compound, can modulate the electron density on the donor atoms, thereby affecting the strength and nature of the metal-ligand bond.

Advanced Materials Research Applications (e.g., Dyes, Polymers, Corrosion Inhibitors)

The unique chemical structure of benzothiazole derivatives makes them suitable for applications in the development of advanced materials.

Benzothiazole derivatives are utilized in the synthesis of various dyes and pigments. pcbiochemres.comijper.org For instance, azo dyes can be synthesized from 2-aminobenzothiazole derivatives, which can then be used in various applications. nih.govresearchgate.net The chromophoric benzothiazole system, when appropriately substituted, can impart desirable coloristic properties.

In the field of polymer chemistry, benzothiazole moieties have been incorporated into polymer chains to create materials with specific properties. rdd.edu.iq For example, new polyimides containing N-benzothiazole derivatives have been synthesized and characterized for their thermal stability and other physical properties. rdd.edu.iq

One of the most promising applications of benzothiazole derivatives is as corrosion inhibitors for metals, particularly steel in acidic environments. dergipark.org.trijariie.comresearchgate.net The nitrogen and sulfur atoms in the benzothiazole ring can adsorb onto the metal surface, forming a protective layer that inhibits corrosion. dergipark.org.tr Studies on various 2-aminobenzothiazole derivatives have shown that their inhibition efficiency increases with concentration. ijariie.com For example, 2-amino-4-chlorobenzothiazole (B128024) has been shown to be an effective mixed-type corrosion inhibitor for X65 steel in a sulfuric acid medium, with an efficiency of nearly 90% at a 5 mM concentration. electrochemsci.org The adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm. tandfonline.com

Below is a data table summarizing the corrosion inhibition efficiency of some benzothiazole derivatives on steel in acidic media, based on available research.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
2-aminobenzothiazoleMild Steel1N HCl500 ppm>97% ijariie.com
2-amino-6-chlorobenzothiazoleMild Steel1N HCl500 ppm~97% ijariie.com
2-amino-4-chlorobenzothiazole (ACBT)X65 SteelH₂SO₄5 mM~90% electrochemsci.org
2-phenylbenzothiazole (PBT)Mild Steel1M H₂SO₄Not Specified>95% chesci.com

Role in Polymer Chemistry Research

In the realm of polymer science, 2-aminobenzothiazole derivatives are recognized as important building blocks for the synthesis of advanced polymers. Although specific research detailing the incorporation of this compound into polymeric structures is not extensively documented, its potential is inferred from the known reactivity of the benzothiazole scaffold. The 2-amino group provides a reactive site for polymerization reactions, such as polycondensation, to form polyamides or polyimines with unique properties.

The integration of the benzothiazole moiety into a polymer backbone is sought after for the thermal stability, rigidity, and potential optical properties it imparts to the resulting material. For instance, thiazolo[5,4-d]thiazole (B1587360) units, structurally related to benzothiazoles, have been incorporated into polymers intended for use as membranes. mdpi.com The presence of the chloro and ethoxy groups on the benzene ring of this compound offers further opportunities to fine-tune the polymer's properties, such as solubility, thermal behavior, and chemical resistance. Researchers can leverage these substituents to tailor the final polymer for specific research applications, including high-performance plastics or materials for electronic devices.

Research on Benzothiazole-Based Dyes

The 2-aminobenzothiazole core is a foundational structure in the synthesis of a wide array of heterocyclic azo dyes. nih.govresearchgate.net this compound serves as a key precursor, or diazo component, in the synthesis of such dyes through a well-established chemical pathway involving diazotization and coupling reactions.

The synthesis process begins with the diazotization of the 2-amino group on the benzothiazole ring. This is typically achieved by reacting the amine with a mixture of an acid, such as hydrochloric acid, and sodium nitrite (B80452) at low temperatures (0–5 °C). nih.govplantarchives.org This reaction converts the primary amino group into a highly reactive diazonium salt.

The resulting diazonium salt is then coupled with various electron-rich aromatic compounds, known as coupling components. Examples of coupling components include phenols, naphthols, and aromatic amines. nih.govresearchgate.netijirset.com The electrophilic diazonium salt attacks the electron-rich coupling component in an electrophilic aromatic substitution reaction to form a stable azo compound, characterized by the -N=N- linkage which acts as a chromophore.

The specific shade and properties of the resulting dye are determined by the molecular structure of both the benzothiazole precursor and the coupling component. The chloro and ethoxy groups on the this compound molecule act as auxochromes, which can modify the color and dyeing properties of the final product. researchgate.net Research in this area focuses on synthesizing novel dyes and studying their spectral properties and potential applications, for example, as disperse dyes for synthetic fibers like polyester. researchgate.net

Table 1: General Synthesis Pathway for Benzothiazole-Based Azo Dyes

Step Process Reactants Conditions Product
1 Diazotization This compound, Sodium Nitrite, Acid (e.g., HCl) 0–5 °C Benzothiazole Diazonium Salt

Corrosion Inhibition Mechanism Studies

Benzothiazole derivatives are a subject of extensive research for understanding corrosion inhibition mechanisms, particularly for metals like steel and aluminum in acidic environments. researchgate.netekb.egresearchgate.net The study of these mechanisms is crucial for developing new, more effective corrosion inhibitors. This compound possesses the key molecular features that are central to these mechanistic investigations.

The primary mechanism of corrosion inhibition by benzothiazole compounds involves the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netekb.eg This adsorption process is a key area of theoretical and experimental study. The adsorption can occur through two main types of interactions: physisorption and chemisorption.

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption involves the formation of coordinate bonds between the heteroatoms (nitrogen and sulfur) in the benzothiazole ring, which have lone pairs of electrons, and the vacant d-orbitals of the metal atoms on the surface. ekb.egnih.gov

Quantum chemical calculations and Density Functional Theory (DFT) are theoretical tools used to study these interactions. researchgate.netnih.gov These studies analyze parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy indicates a greater ability of the molecule to donate electrons to the metal surface, facilitating strong adsorption. The presence of the ethoxy group (-OC2H5), an electron-donating group, and the chlorine atom (-Cl) on the benzene ring of this compound can influence the electron density distribution of the molecule, thereby affecting its interaction with the metal surface.

Thermodynamic studies of the adsorption process often reveal that it follows established models, such as the Langmuir adsorption isotherm. researchgate.netmdpi.com This model assumes the formation of a monolayer of the inhibitor on the metal surface. By calculating thermodynamic parameters like the standard free energy of adsorption (ΔG°ads), researchers can determine the spontaneity and strength of the adsorption process. Negative values of ΔG°ads indicate spontaneous adsorption. The magnitude of this value can also provide insight into whether the mechanism is predominantly physisorption or chemisorption. researchgate.net These fundamental studies are essential for correlating the molecular structure of potential inhibitors with their inhibition mechanism, guiding the design of new compounds for corrosion science.

Table 2: Key Factors in the Corrosion Inhibition Mechanism of Benzothiazole Derivatives

Factor Description Role in Inhibition
Adsorption Attachment of inhibitor molecules to the metal surface. Forms a protective film that blocks corrosive agents. researchgate.net
Heteroatoms (N, S) Nitrogen and sulfur atoms in the benzothiazole ring. Act as active centers for chemisorption by donating lone pair electrons to the metal's vacant d-orbitals. ekb.eg
π-Electrons Delocalized electrons in the aromatic rings. Can interact with the metal surface, contributing to the adsorption process.

| Substituents (Cl, OC2H5) | Functional groups on the benzene ring. | Modify the electron density of the molecule, influencing its adsorption characteristics and interaction strength with the metal. nih.gov |

Mechanistic Research on Biological Interactions of 7 Chloro 4 Ethoxybenzo D Thiazol 2 Amine Derivatives Excluding Clinical Outcomes

Enzyme Inhibition Mechanism Research (e.g., Carbonic Anhydrase, AMPK, COX/LOX pathways)

Derivatives of the benzothiazole (B30560) class have been investigated for their ability to inhibit various enzymes. The mechanisms often involve specific interactions with enzyme active sites, leading to modulation of critical biological pathways.

Carbonic Anhydrase (CA) Inhibition: Benzothiazole derivatives, particularly those incorporating a sulfonamide group, are recognized as a significant class of carbonic anhydrase inhibitors (CAIs). nih.gov These compounds show potent and selective inhibition against specific CA isoforms. Research on 2-((imidazolyl)amino)benzothiazole-6-sulfonamides demonstrated potent inhibition of human carbonic anhydrase (hCA) isoforms II and VII, while showing less activity against hCA I and being inactive towards hCA IV. nih.gov The primary sulfonamide moiety is crucial for binding to the zinc ion within the enzyme's active site, a hallmark of this class of inhibitors. nih.gov The inhibition mechanism is based on the structural similarity of the sulfonamide group to the enzyme's natural substrate, leading to competitive binding. nih.gov

AMP-activated Protein Kinase (AMPK) Pathway: While direct studies on 7-Chloro-4-ethoxybenzo[d]thiazol-2-amine are limited, related thiazole-containing compounds, such as thiazolidinediones (TZDs), are known to activate AMPK. nih.gov This activation is often an indirect mechanism resulting from the inhibition of the mitochondrial respiratory chain complex I, which leads to an increase in the cellular AMP/ATP ratio. nih.gov Elevated AMP levels allosterically activate AMPK, triggering a conformational change that facilitates its phosphorylation and full activation by upstream kinases like LKB1. nih.gov This suggests that benzothiazole derivatives could potentially modulate cellular energy homeostasis by interacting with mitochondrial functions.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: The thiazole (B1198619) and benzothiazole scaffolds are featured in the development of dual COX/LOX inhibitors, which target key enzymes in the arachidonic acid cascade responsible for producing inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.gov By simultaneously inhibiting both pathways, these compounds can offer a broader anti-inflammatory profile. nih.gov For instance, certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as potent and direct 5-LOX inhibitors. nih.gov The mechanism involves blocking the substrate access to the enzyme's active site. The nature of substituents on the aryl rings significantly influences the inhibitory potency against COX and LOX enzymes. nih.gov

Molecular Recognition and Binding Mode Analysis (e.g., pharmacophore modeling)

Understanding how these derivatives bind to their targets is crucial for rational drug design. Molecular docking and crystallography studies have elucidated the specific interactions that govern their activity.

In studies of benzothiazole-based inhibitors targeting the ATP-binding site of the DNA gyrase B (GyrB) subunit, X-ray crystallography revealed key molecular interactions. acs.org The binding mode analysis showed that the benzothiazole core fits into the ATP-binding pocket, forming specific contacts with protein residues. For example, inhibitors can form hydrogen bonds with conserved water molecules and amino acid side chains, such as Aspartate. acs.org The carboxamide linker, often attached to the 2-amine position of the benzothiazole, plays a role in orienting the molecule within the active site, while substituents on other parts of the scaffold can point towards lipophilic regions of the binding site, contributing to affinity. acs.org These detailed structural insights are instrumental in designing new derivatives with improved target engagement.

Structure-Activity Relationships at the Molecular Level (without efficacy data)

Structure-activity relationship (SAR) studies on aminothiazole and benzothiazole derivatives have identified key structural features that determine their biological interactions. These studies focus on how chemical modifications influence molecular-level activity, independent of clinical efficacy.

Central Scaffold: The 2-aminothiazole (B372263) or 2-aminobenzothiazole (B30445) core is often essential for activity, while the substituents at various positions dictate the potency and selectivity. nih.gov

Substituents at the 2-Amino Position: This position is highly tolerant of modification. Introducing substituted benzoyl groups at the N-2 position of 2-aminothiazoles has been shown to dramatically alter activity. nih.gov

Substituents on the Benzene (B151609) Ring: The presence and position of substituents on the benzo portion of the benzothiazole ring are critical. For example, in certain series, a 7-chloro substitution is considered important for antibacterial effects. nih.gov For COX/LOX inhibition, chloro and nitro groups on the benzene ring were found to be favorable for COX-1 inhibition. nih.gov

Substituents at the 4-Position: In some 2-aminothiazole series, the substituent at the C-4 position is intolerant to modification, highlighting its importance for target interaction. nih.gov

Table 1: Summary of Structure-Activity Relationships for Thiazole and Benzothiazole Derivatives This table is interactive. Click on the headers to sort.

Scaffold Position Modification Impact on Molecular Interaction Reference
N-2 Amino Group Introduction of substituted benzoyl groups High flexibility; significantly impacts activity nih.gov
Benzene Ring 7-chloro substitution Important for antibacterial effect in some series nih.gov
Benzene Ring 2-Cl, 4-Cl, 4-NO₂ substituents Favorable for COX-1 inhibition nih.gov
C-4 Position Variation of aryl ring Intolerant to modification in some series nih.gov

Investigation of Interactions with Biological Targets at a Molecular Level

Research has moved beyond simple inhibition assays to explore the precise molecular interactions between benzothiazole derivatives and their biological targets.

Ligand-Target Binding Studies (e.g., receptor binding assays, if mechanistic)

Mechanistic binding studies confirm direct interaction with protein targets. For instance, benzothiazole-based inhibitors of DNA gyrase have been shown through co-crystallization to bind directly within the ATP-binding site of the GyrB subunit, preventing the enzyme's normal function. acs.org

In another example, the related compound 7-Chloro-4-nitrobenzofurazan (NBD-Cl) was found to be a potent competitive inhibitor of both monoamine oxidase (MAO)-A and MAO-B. nih.gov Time-dependent inactivation studies suggested that at a specific pH, the compound modifies an essential lysine (B10760008) residue within the active site of the MAO enzymes, demonstrating a covalent or tightly bound interaction. nih.gov This highlights how chloro-substituted heterocyclic compounds can act as active-site-directed inhibitors.

Modulatory Effects on Biochemical Pathways (e.g., glucose uptake mechanism)

The inhibitory actions of these compounds on specific enzymes can lead to broader effects on biochemical pathways. For example, benzothiazole-linked hydroxypyrazolones have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion. nih.gov By inhibiting these enzymes, such compounds can modulate the biochemical pathway of glucose metabolism.

Furthermore, the activation of the AMPK pathway by related compounds like TZDs has significant downstream effects. nih.gov Activated AMPK phosphorylates multiple downstream targets to switch on catabolic pathways that generate ATP (like fatty acid oxidation and glucose uptake) while switching off anabolic pathways that consume ATP. nih.gov This demonstrates how interaction with a single molecular target can cascade to modulate entire metabolic networks.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The advancement of synthetic chemistry offers promising avenues for more efficient, cost-effective, and environmentally benign methods for producing 7-Chloro-4-ethoxybenzo[d]thiazol-2-amine and its derivatives. Current research on related benzothiazoles emphasizes a shift from conventional, often harsh, synthetic conditions to more sustainable practices. researchgate.net

Future research should focus on the following areas:

Green Chemistry Approaches: The use of water as a solvent, biodegradable catalysts, and solvent-free reaction conditions represents a significant area for development. nih.govmdpi.com Methodologies employing nano-catalysts, such as nano CeO2, or ionic liquids could offer high yields and recyclability, minimizing the environmental impact. mdpi.com

Solid-Phase Synthesis: A traceless solid-phase protocol could be developed, enabling high-throughput synthesis and the rapid generation of a library of derivatives. nih.gov This method involves attaching the precursor to a resin, performing the necessary chemical transformations, and then cleaving the final product from the solid support. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of other complex heterocyclic systems and could be adapted for this specific benzothiazole (B30560). uokerbala.edu.iqmdpi.com

Synthetic MethodologyPotential AdvantagesKey Research Focus
Green ChemistryReduced environmental impact, use of renewable resources, increased safety. mdpi.comDevelopment of water-based solvent systems and recyclable catalysts. nih.gov
One-Pot SynthesisImproved efficiency, reduced waste, lower cost. nih.govCombining multiple reaction steps into a single, streamlined process.
Solid-Phase SynthesisFacilitates high-throughput screening and library generation. nih.govDesigning suitable resin linkers and cleavage strategies.
Microwave-Assisted SynthesisRapid reaction times, higher yields, improved purity. uokerbala.edu.iqOptimization of reaction conditions (temperature, time, power).

Exploration of Under-Investigated Reaction Pathways

The functional groups of this compound—the 2-amino group, the aromatic chloro group, and the ethoxy group—provide multiple sites for chemical modification. Many potential reaction pathways remain underexplored for this specific molecule.

Future research should investigate:

Derivatization of the 2-Amino Group: This primary amine is a key reaction site. Pathways to explore include acylation with various chloroacetyl chlorides to form intermediates for further substitution, condensation with aromatic aldehydes to produce Schiff bases, and subsequent cyclization to form thiazolidinone or azetidinone rings. niscpr.res.inmdpi.comresearchgate.net These reactions are common for other 2-aminobenzothiazoles and could yield novel compounds with unique properties. niscpr.res.in

Nucleophilic Aromatic Substitution (SNAr): The reactivity of the chloro-substituent at the 7-position could be explored. While typically less reactive than other positions, under specific conditions, it might be displaced by various nucleophiles, allowing for the introduction of new functional groups that could modulate the molecule's electronic and steric properties.

Reactions at the Benzothiazole Core: Exploring electrophilic substitution on the benzene (B151609) ring could lead to further functionalization, although the existing substituents will direct the position of new groups. The synthesis of related compounds like 7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole suggests that the amino group can be converted to a hydrazinyl group, opening pathways to form pyrazoles and other heterocyclic systems. bldpharm.com

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and potential applications of this compound and its hypothetical derivatives, thereby guiding and accelerating experimental research. ajrconline.org

Key areas for computational investigation include:

Molecular Docking Studies: To explore potential biological activity, the molecule can be docked into the active sites of various enzymes and receptors. nih.gov For instance, benzothiazoles have been investigated as potential anticancer agents targeting enzymes like the Human Epidermal growth factor receptor (HER). nih.gov Such studies can predict binding affinities and interaction modes, helping to prioritize derivatives for synthesis and biological screening. nih.gov

ADMET Prediction: In silico models can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives. ajrconline.org This is crucial in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles and low toxicity risks. researchgate.net

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum methods can be used to calculate molecular properties such as electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and reactivity indices. This information can help rationalize observed reaction outcomes and predict sites susceptible to metabolic attack or chemical reaction.

Design of Novel Architectures Utilizing the this compound Core for Specific Research Applications

The this compound core can serve as a versatile scaffold for constructing larger, more complex molecular architectures tailored for specific applications. frontiersin.org Its inherent structural features can be leveraged to design molecules with targeted functions.

Future design strategies could focus on:

Hybrid Molecules for Medicinal Chemistry: The benzothiazole core can be linked to other pharmacologically active moieties to create hybrid compounds with potentially synergistic or novel mechanisms of action. frontiersin.org For example, incorporating this core into structures known to have anti-inflammatory, anticancer, or neuroprotective effects could lead to the discovery of new therapeutic agents. frontiersin.org

Fluorescent Probes and Materials: The benzothiazole nucleus is a component of several fluorescent dyes. By strategically modifying the structure of this compound, it may be possible to develop novel fluorescent probes for bio-imaging or sensors for detecting specific ions or molecules.

Agrochemicals: Substituted benzothiazoles have found applications as fungicides and herbicides. nih.gov Future research could involve synthesizing derivatives of the title compound and screening them for potential use in agriculture. The specific substitution pattern (chloro and ethoxy groups) may confer unique activity profiles.

Application AreaDesign StrategyPotential Outcome
Medicinal ChemistryCreation of hybrid molecules by linking the core to other pharmacophores. frontiersin.orgNovel therapeutic agents with enhanced efficacy or new mechanisms of action. frontiersin.org
Material ScienceFunctionalization to enhance photophysical properties.Development of new fluorescent probes, sensors, or organic electronic materials.
AgrochemicalsSynthesis of a library of derivatives for screening. nih.govDiscovery of new fungicides, herbicides, or insecticides. nih.gov

Q & A

Basic Research Questions

How can the synthesis of 7-chloro-4-ethoxybenzo[d]thiazol-2-amine be optimized for higher yield and purity?

Methodological Answer:
The synthesis typically involves cyclization of substituted aniline derivatives with thiourea or thiocyanate in the presence of bromine/glacial acetic acid, followed by functionalization. Key optimization steps include:

  • Temperature control : Refluxing at 80–100°C ensures complete cyclization without side reactions .
  • Solvent selection : Ethanol or DMF improves solubility of intermediates, as seen in analogous thiazole syntheses .
  • Purification : Recrystallization from ethanol or ethyl acetate enhances purity (yields >75% reported for similar compounds) .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress .

What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on substituent effects. The ethoxy group shows a triplet near δ 1.3 ppm (CH3) and a quartet near δ 4.0 ppm (CH2), while the aromatic protons resonate at δ 6.8–7.5 ppm .
  • IR spectroscopy : Confirm NH2 (stretch ~3350 cm⁻¹) and C-Cl (stretch ~750 cm⁻¹) .
  • Mass spectrometry : Use ESI-MS to detect the molecular ion peak (e.g., [M+H]+ at m/z 243) and fragmentation patterns .

How do substituents like ethoxy and chloro influence the compound’s stability under varying pH conditions?

Methodological Answer:

  • Chloro substituent : Enhances electron-withdrawing effects, increasing resistance to nucleophilic attack in acidic conditions .
  • Ethoxy group : Hydrolysis risk in strong acids/bases; stability testing in pH 2–12 buffers (e.g., HCl/NaOH) for 24 hours with HPLC monitoring is recommended .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity variations in analogs of this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with substituent variations (e.g., replacing ethoxy with methoxy or fluorine) to assess electronic effects .
  • Biological assays : Test antimicrobial activity (MIC against S. aureus and E. coli) or enzyme inhibition (e.g., COX-2) using standardized protocols .
  • Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .

How should contradictory data on the compound’s biological activity be resolved?

Methodological Answer:

  • Reproducibility checks : Validate assays in triplicate under controlled conditions (e.g., nutrient broth pH, incubation time) .
  • Structural analogs : Compare activity with closely related compounds (e.g., 7-chloro-4-methyl analogs show reduced activity due to steric hindrance ).
  • Meta-analysis : Review literature for consensus on thiazole bioactivity trends, noting outliers due to assay variability .

What strategies mitigate interference from byproducts during mechanistic studies of this compound’s reactivity?

Methodological Answer:

  • Chromatographic separation : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate byproducts .
  • Kinetic studies : Monitor reaction intermediates via time-resolved NMR or in-situ IR to identify competing pathways .
  • Isotopic labeling : Introduce 13C or 15N labels to trace reaction mechanisms (e.g., in nucleophilic substitution reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.